molecular formula C22H21N3O5 B3206049 1-benzyl-N'-(2,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide CAS No. 1040662-72-3

1-benzyl-N'-(2,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Cat. No. B3206049
CAS RN: 1040662-72-3
M. Wt: 407.4 g/mol
InChI Key: HWLXAMMVBVHGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N'-(2,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a pyridine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 1-benzyl-N'-(2,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is not fully understood. However, it has been suggested that this compound exerts its biological activity by modulating various signaling pathways in cells. For example, it has been reported to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant activity. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its anti-inflammatory activity. Furthermore, it has been reported to exhibit cytotoxic activity against cancer cells, indicating its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-benzyl-N'-(2,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide in lab experiments is its potential to exhibit multiple biological activities. This makes it a promising compound for the development of therapeutics for various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in some experimental settings.

Future Directions

There are several future directions for research on 1-benzyl-N'-(2,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another potential direction is to study its mechanism of action in more detail to better understand how it exerts its biological activity. Additionally, further studies could be conducted to investigate the potential of this compound as an anticancer agent and to optimize its solubility in water for use in experimental settings.

Scientific Research Applications

1-benzyl-N'-(2,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has been studied for its potential applications in various fields of research. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. In one study, this compound was found to inhibit the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. Another study reported that this compound has potential as a therapeutic agent for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.

properties

IUPAC Name

1-benzyl-N'-(2,4-dimethoxybenzoyl)-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-29-17-9-10-18(19(12-17)30-2)22(28)24-23-21(27)16-8-11-20(26)25(14-16)13-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLXAMMVBVHGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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